molecular formula C7H4BrClFI B14086771 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene

1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene

Cat. No.: B14086771
M. Wt: 349.36 g/mol
InChI Key: QQSLERAAMVKACC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. The unique combination of these halogens makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene typically involves multi-step reactions starting from a suitable benzene derivative. One common method includes the bromomethylation of a pre-halogenated benzene ring. For instance, a benzene ring substituted with chlorine, fluorine, and iodine can undergo bromomethylation using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to introduce the bromomethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the halogens can direct the incoming electrophile to specific positions on the ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) for nitration or sulfonation reactions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(Azidomethyl)-5-chloro-4-fluoro-2-iodobenzene.

Scientific Research Applications

1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene has several applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules. Its halogenated nature allows for selective functionalization and derivatization.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, while the halogens on the benzene ring influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-4-chloro-2-fluorobenzene
  • 1-(Bromomethyl)-3-chloro-5-fluoro-2-iodobenzene
  • 1-(Bromomethyl)-2-chloro-4-fluoro-5-iodobenzene

Uniqueness: 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is unique due to its specific arrangement of halogens, which imparts distinct reactivity and selectivity in chemical reactions. The presence of multiple halogens allows for diverse functionalization strategies, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C7H4BrClFI

Molecular Weight

349.36 g/mol

IUPAC Name

1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene

InChI

InChI=1S/C7H4BrClFI/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2

InChI Key

QQSLERAAMVKACC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)I)CBr

Origin of Product

United States

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